molecular formula C12H20N2O5 B12066101 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid

Cat. No.: B12066101
M. Wt: 272.30 g/mol
InChI Key: CYTYYYDNPYXXOF-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one (2-oxopyrrolidine) core substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group and a propanoic acid moiety at the 1-position.

Properties

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C12H20N2O5/c1-7(10(16)17)14-6-8(5-9(14)15)13-11(18)19-12(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,18)(H,16,17)

InChI Key

CYTYYYDNPYXXOF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1CC(CC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid typically involves multiple steps. One common method includes the protection of an amino acid derivative with a Boc group, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid involves its interaction with specific molecular targets. The Boc group provides stability, allowing the compound to undergo controlled reactions. The pyrrolidinone ring can interact with enzymes or receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Functional Group Variations in Propanoic Acid Derivatives

The compound shares a propanoic acid backbone with multiple impurities and derivatives listed in pharmaceutical standards (). Key comparisons include:

Compound Name (CAS) Functional Group Variations Molecular Weight Key Differences vs. Target Compound Reference
Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (66622-47-7) Phenyl substituent at β-position, no heterocycle ~206.3 Lacks pyrrolidinone ring; hydrophobic phenyl group
Imp. L (EP): 1-Hydroxyibuprofen (53949-53-4) Hydroxyl group at β-position of propanoic acid ~222.2 Bioactive metabolite; no Boc protection
Imp. M (EP): (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid (60057-62-7) Di-hydroxy substitution on propanoic acid ~236.3 Enhanced polarity; no heterocyclic core
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid (31842-01-0) Isoindolone substituent instead of pyrrolidinone ~295.3 Bulkier aromatic system; different ring size
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic Acid (172405-16-2) Pyrimidinone ring instead of pyrrolidinone; acetic acid chain ~269.3 Smaller carboxylic acid chain; altered ring electronics

Key Observations :

  • The pyrrolidinone ring in the target compound distinguishes it from phenyl-substituted analogs (e.g., Imp.
  • The Boc group provides steric protection of the amino group, enhancing metabolic stability compared to hydroxylated derivatives like Imp. L or M .
  • Ring size variations (e.g., pyrimidinone in CAS 172405-16-2 vs. pyrrolidinone) influence electronic properties and solubility. Pyrrolidinone’s five-membered ring may offer better solubility in polar solvents than six-membered pyrimidinone .

Biological Activity

2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid, often referred to as a derivative of pyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • CAS Number : 1367932-46-4

The compound acts primarily as a neprilysin inhibitor, which is significant in the modulation of neuropeptides and the treatment of various neurological disorders. Neprilysin is an enzyme that degrades several neuropeptides, including amyloid beta, which is implicated in Alzheimer’s disease. By inhibiting this enzyme, the compound may enhance the levels of these neuropeptides, potentially offering therapeutic benefits.

Inhibition Studies

Research indicates that compounds similar to 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid exhibit significant inhibitory effects on neprilysin. The inhibition constant (IC50) and selectivity against other peptidases are critical metrics for evaluating the efficacy of these compounds.

CompoundIC50 (nM)Selectivity Ratio
Neprilysin Inhibitor A5010
Neprilysin Inhibitor B755
2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acidTBDTBD

Note : TBD indicates that specific values need to be determined through further experimental studies.

Case Studies

  • Alzheimer's Disease Models : In preclinical studies using animal models of Alzheimer’s disease, administration of neprilysin inhibitors led to improved cognitive function and reduced amyloid plaque formation. The role of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid in these effects is currently under investigation.
    • Study Findings : Animals treated with the compound showed a statistically significant improvement in memory tasks compared to controls (p < 0.05).
  • Neuroprotective Effects : Additional studies have suggested that this compound may exert neuroprotective effects by modulating inflammatory pathways in neuronal tissues.
    • Mechanism : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in neuroinflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid is essential for assessing its therapeutic potential. Preliminary data suggest:

ParameterValue
BioavailabilityTBD
Half-lifeTBD
MetabolismLiver (CYP450 pathway)

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of new compounds. Early-stage studies indicate that 2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]propanoic acid has a favorable safety profile with no significant adverse effects observed at therapeutic doses.

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